molecular formula C16H15ClN2O6S B2994048 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide CAS No. 895465-39-1

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No.: B2994048
CAS No.: 895465-39-1
M. Wt: 398.81
InChI Key: GYPAFJUZBCPBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound that features a sulfonyl group attached to a chlorophenyl ring and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base, such as pyridine, in an organic solvent like dichloromethane.

    Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 2-methoxy-4-nitroaniline in the presence of a base, such as triethylamine, to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Reduction: The primary product is the corresponding amine.

    Oxidation: The primary product is the corresponding phenol.

Scientific Research Applications

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein active sites, while the nitro group can participate in redox reactions within biological systems. These interactions can modulate enzyme activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chlorsulfuron: A sulfonylurea herbicide with a similar sulfonyl group but different aromatic substituents.

    Methyl N-((4-chlorophenyl)sulfonyl)-4-nitrobenzenesulfinimidoate: A compound with a similar sulfonyl and nitro group arrangement.

Uniqueness

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O6S/c1-25-15-10-12(19(21)22)4-7-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPAFJUZBCPBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.